molecular formula C22H20ClFN4O2 B4516156 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluorophenyl)-3(2H)-pyridazinone

2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluorophenyl)-3(2H)-pyridazinone

Cat. No.: B4516156
M. Wt: 426.9 g/mol
InChI Key: JDCAUFLZTSWVLT-UHFFFAOYSA-N
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Description

2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluorophenyl)-3(2H)-pyridazinone: is a complex organic compound that belongs to the class of pyridazinones. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group, a pyridazinone core, and a 4-fluorophenyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluorophenyl)-3(2H)-pyridazinone typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorophenyl and fluorophenyl groups, and the construction of the pyridazinone core. The following is a general outline of the synthetic route:

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the piperazine ring reacts with 4-chloronitrobenzene in the presence of a reducing agent like palladium on carbon (Pd/C) and hydrogen gas.

    Formation of Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine with a suitable diketone, such as 1,3-diketone, under acidic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the pyridazinone core reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluorophenyl)-3(2H)-pyridazinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic rings can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluorophenyl)-3(2H)-pyridazinone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluorophenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(RS)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol
  • 1-[4-(4-chlorophenyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]

Uniqueness

2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluorophenyl)-3(2H)-pyridazinone is unique due to its specific combination of functional groups and structural features. The presence of both chlorophenyl and fluorophenyl groups, along with the pyridazinone core, imparts distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN4O2/c23-17-3-7-19(8-4-17)26-11-13-27(14-12-26)22(30)15-28-21(29)10-9-20(25-28)16-1-5-18(24)6-2-16/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCAUFLZTSWVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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